N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide
Description
N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide: is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a cyclohexylamine moiety with a morpholine ring, making it a versatile candidate for various chemical reactions and applications.
Properties
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c15-9-13(11-4-2-1-3-5-11)17-14(18)8-12-10-19-7-6-16-12/h11-13,16H,1-10,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZXNJWHKWIYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)CC2COCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and morpholine as the primary starting materials.
Formation of Intermediate: Cyclohexylamine is reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with morpholine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of new drugs.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-cyclohexylethanol: Shares the cyclohexylamine moiety but lacks the morpholine ring.
N-(2-amino-1-cyclohexylethyl)-N,N-dimethylamine: Similar structure but with dimethylamine instead of morpholine.
N-(2-amino-1-cyclohexylethyl)-2-(naphthalen-2-yl)acetamide: Contains a naphthalene ring instead of morpholine.
Uniqueness
N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide is unique due to its combination of cyclohexylamine and morpholine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
